![molecular formula C18H19NO3 B131754 Fmoc-beta-alaninol CAS No. 157887-82-6](/img/structure/B131754.png)
Fmoc-beta-alaninol
Overview
Description
Fmoc-beta-alaninol, also known as Fmoc-β-alanine, is a versatile reagent used in solid-phase peptide synthesis .
Synthesis Analysis
Fmoc-beta-alaninol is synthesized using a simple and efficient method. The existing synthesis method mainly comprises the following steps: firstly, condensing Fmoc-beta-Ala-OH and AA-OEt, saponifying-OEt and Fmoc-protecting groups, and then generating Fmoc-beta-Ala-AA-OH by Fmoc-protection . A study has also shown that during the Fmoc-protection of H-alpha-Me-Val-OH, Fmoc-beta-Ala-OH was formed during the reaction .
Molecular Structure Analysis
Fmoc-beta-alaninol contains a total of 43 bonds; 24 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 primary alcohol .
Chemical Reactions Analysis
During the Fmoc-protection of H-alpha-Me-Val-OH, an unknown side product was found and isolated. The characterization using various analytical methods led unambiguously to the result that Fmoc-beta-Ala-OH was formed during the reaction .
Physical And Chemical Properties Analysis
Fmoc-beta-alaninol is a white solid. Its melting point is between 124 - 126 degrees Celsius .
Scientific Research Applications
Solid Phase Peptide Synthesis (SPPS) Linker
Fmoc-β-alanine serves as a valuable reagent for solid-phase peptide synthesis (SPPS). Here’s how it contributes:
- Application : Fmoc-β-alanine is used as a linker during SPPS. It facilitates the assembly of peptides on a monolithic matrix, typically made of glycidyl methacrylate-co-ethylene dimethacrylate (GMA-EDMA) via Fmoc-based SPPS . This method allows efficient and controlled peptide synthesis.
Antibacterial Synergy
Recent research has highlighted the antibacterial properties of fluorenylmethyloxycarbonyl (Fmoc) conjugated amino acids, particularly Fmoc-phenylalanine (Fmoc-F). Here’s an exciting application:
- Application : Combining Fmoc-F with the Gram-negative specific antibiotic aztreonam (AZT) results in a synergistic effect. The formulation displays antibacterial activity against both Gram-positive and Gram-negative bacteria. In a mouse wound infection model, this combination significantly reduces bacterial load, making it promising for wound management .
Supramolecular Hydrogels
The self-assembly ability of Fmoc derivatives leads to the formation of supramolecular hydrogels. One specific example is Fmoc-phenylalanine (Fmoc-FF):
- Application : Fmoc-FF forms stable supramolecular hydrogels due to the creation of a supramolecular nano-fiber network. These hydrogels can serve as scaffold materials for cell culture and tissue engineering .
Mechanism of Action
Target of Action
Fmoc-beta-alaninol, also known as Fmoc-β-alanine , is primarily used as a protecting group for amines in peptide synthesis . Its primary targets are the amine groups of amino acids, which it protects during the synthesis process .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a Fmoc carbamate , which serves to protect the amine during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed by a base .
Biochemical Pathways
Fmoc-beta-alaninol plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . It acts as a linker to synthesize peptides on a monolithic GMA-EDMA (glycidyl methacrylate-co-ethylene dimethacrylate) matrix via Fmoc solid phase peptide synthesis .
Result of Action
The introduction of the Fmoc group to an amine results in the formation of a protected amine , which can undergo further reactions without the amine group being affected . Once the peptide synthesis is complete, the Fmoc group can be removed, leaving the amine group intact .
Action Environment
The action of Fmoc-beta-alaninol is influenced by the chemical environment in which it is used. For instance, the Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . The Fmoc group is rapidly removed by a base, with piperidine usually preferred for Fmoc group removal . The reaction conditions, including pH, temperature, and solvent, can all influence the efficacy and stability of Fmoc-beta-alaninol in peptide synthesis.
Safety and Hazards
Future Directions
The impurity Fmoc-beta-Ala-OH was found in a variety of reactions in which Fmoc-OSu was applied, either in the reaction mixture or as a contamination of the crude product. Purification of the Fmoc-amino acid derivatives from this impurity incurred high costs and significant reductions in yield . This suggests that future research could focus on finding ways to reduce the formation of this impurity and improve the yield of Fmoc-amino acid derivatives.
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(3-hydroxypropyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-11-5-10-19-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17,20H,5,10-12H2,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXZNUJDAMSJFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371398 | |
Record name | Fmoc-beta-alaninol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-beta-alaninol | |
CAS RN |
157887-82-6 | |
Record name | Fmoc-beta-alaninol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(9-Fluorenylmethoxycarbonyl)-3-aminopropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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